molecular formula C11H13BrO2S B180468 Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 150108-66-0

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B180468
CAS No.: 150108-66-0
M. Wt: 289.19 g/mol
InChI Key: KRHUTJDRKGFWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the bromination of ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-azido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, ethyl 2-thio-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

    Reduction: The major product is ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

    Oxidation: Products include this compound sulfoxide and this compound sulfone.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been explored for its potential therapeutic applications. It serves as a precursor in the synthesis of various biologically active compounds.

Case Study: Synthesis of Thienopyrimidine Derivatives

In a study published in Bollettino Chimico Farmaceutico, this compound was utilized to synthesize thienopyrimidine derivatives. These derivatives exhibited anti-inflammatory properties, indicating the compound's utility in developing new anti-inflammatory drugs .

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity and ability to undergo various transformations.

Case Study: Azo Dyes Production

Research documented in Dyes and Pigments highlighted the use of this compound in the synthesis of azo dyes. These dyes are significant in the textile industry due to their vibrant colors and stability .

Material Science

The compound's derivatives have been investigated for their properties in material science applications, particularly in the development of functional materials.

Case Study: Conductive Polymers

A study explored the incorporation of thiophene derivatives into conductive polymers. This compound was instrumental in enhancing the electrical conductivity of these polymers .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistrySynthesis of thienopyrimidine derivativesBollettino Chimico Farmaceutico
Organic SynthesisProduction of azo dyesDyes and Pigments
Material ScienceDevelopment of conductive polymersMaterial Science Journal

Comparison with Similar Compounds

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds such as:

Biological Activity

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 150108-66-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring fused with a benzene structure. Its molecular formula is C11H13BrO2SC_{11}H_{13}BrO_2S with a molecular weight of approximately 289.19 g/mol. The compound's structure allows for various chemical reactions, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell growth by interacting with tubulin. It has been shown to induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial effects. This compound exhibits significant activity against various microbial strains.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description Reference
AnticancerInduces apoptosis in cancer cells; inhibits tubulin polymerization
AntimicrobialEffective against various microbial strains
AntioxidantExhibits antioxidant properties

Case Studies and Experimental Data

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of this compound against several cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma). The compound demonstrated IC50 values ranging from 0.70 to 4.7 µM, indicating potent anticancer activity .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to a significant increase in the G2/M phase population of K562 cells. This suggests a mechanism where the compound disrupts normal cell cycle progression in cancer cells .
  • Selectivity Testing : Importantly, this compound did not significantly affect normal human peripheral blood mononuclear cells at concentrations up to 20 µM, highlighting its potential selectivity for cancer cells .

Pharmacokinetics

This compound is noted for its favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier which may enhance its therapeutic potential in treating central nervous system disorders.

Properties

IUPAC Name

ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHUTJDRKGFWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595300
Record name Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150108-66-0
Record name Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Customer
Q & A

Q1: What is the role of Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the synthesis of thieno[2,3-c]chromen-4-ones?

A1: this compound serves as a crucial starting material in the synthesis of 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. The synthetic route involves a Suzuki cross-coupling reaction between this compound and various ortho-methoxy phenylboronic acids. This reaction results in arylated products, which are then subjected to a BBr3-mediated lactonization to yield the final 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.